ethyl 4-hydroxy-2-oxo-4aH-quinoline-3-carboxylate
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Overview
Description
Ethyl 4-hydroxy-2-oxo-4aH-quinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline family This compound is known for its unique structure, which includes a quinoline core with a hydroxyl group at the 4-position, a keto group at the 2-position, and an ester group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-hydroxy-2-oxo-4aH-quinoline-3-carboxylate typically involves the cyclization of anthranilic acid derivatives with ethyl acetoacetate. One common method includes the use of N,N’-dicyclohexylcarbodiimide (DCC) as a condensing agent . The reaction is carried out under reflux conditions, often in the presence of a base such as triethylamine, to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-hydroxy-2-oxo-4aH-quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The keto group can be reduced to form a hydroxyquinoline derivative.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like amines or alcohols in the presence of a catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Amides, esters, or other substituted quinoline derivatives.
Scientific Research Applications
Ethyl 4-hydroxy-2-oxo-4aH-quinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of dyes and pigments due to its stable quinoline structure.
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-2-oxo-4aH-quinoline-3-carboxylate involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory pathways, potentially inhibiting their activity.
Pathways Involved: It may modulate pathways such as the NF-κB pathway, which is crucial in regulating immune responses and inflammation.
Comparison with Similar Compounds
Ethyl 4-hydroxy-2-oxo-4aH-quinoline-3-carboxylate can be compared with other quinoline derivatives:
Similar Compounds: 4-hydroxyquinoline, 2-hydroxyquinoline, and quinoline-2,4-dione.
Uniqueness: Unlike its analogs, this compound possesses an ester group at the 3-position, which enhances its reactivity and potential for further functionalization.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C12H11NO4 |
---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
ethyl 4-hydroxy-2-oxo-4aH-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H11NO4/c1-2-17-12(16)9-10(14)7-5-3-4-6-8(7)13-11(9)15/h3-7,14H,2H2,1H3 |
InChI Key |
PILUVDPDMBNJBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2C=CC=CC2=NC1=O)O |
Origin of Product |
United States |
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